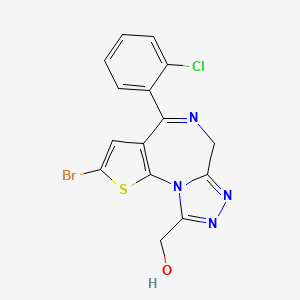
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is a complex heterocyclic compound. It belongs to the class of thienotriazolodiazepines, which are known for their diverse pharmacological activities. This compound is characterized by its unique structure, which combines a thieno ring, a triazolo ring, and a diazepine ring, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- typically involves multi-step reactions. One common synthetic route starts with the formation of the thieno ring, followed by the introduction of the triazolo and diazepine rings through cyclization reactions. The final steps often involve the bromination and chlorination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization and halogenation reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated diazepine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- involves its interaction with specific molecular targets. It is believed to bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.
類似化合物との比較
Similar Compounds
Etizolam: A thienodiazepine derivative used for its anxiolytic and sedative properties.
Flubrotizolam: Another thienotriazolodiazepine with potent sedative effects.
Uniqueness
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is unique due to its specific substitution pattern and the combination of bromine and chlorine atoms on the phenyl ring. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds.
This compound’s unique structure and diverse potential applications make it a valuable subject of study in various scientific fields
生物活性
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H17BrClN4O
- Molecular Weight : 420.73 g/mol
- CAS Number : Not specified in the search results but related compounds have CAS numbers available.
Structural Characteristics
The compound features a thieno-triazolo-diazepine core which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl ring is expected to influence its pharmacological profile significantly.
Antimicrobial Activity
Research indicates that compounds within the thieno-triazolo-diazepine class exhibit notable antimicrobial properties. For example:
- In vitro Studies : Various derivatives have shown significant activity against a range of bacteria and fungi. A study reported that certain derivatives had Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Activity
The compound's structural features suggest potential anticancer activity:
- Mechanism of Action : The thieno-triazolo-diazepine framework has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Case Studies : In research involving similar compounds, significant cytotoxic effects were observed against several cancer cell lines. For instance, derivatives showed an EC50 value comparable to established chemotherapeutics .
Neuropharmacological Effects
Given the diazepine structure:
- CNS Activity : Compounds in this class are often evaluated for their effects on the central nervous system (CNS). Preliminary studies suggest anxiolytic and sedative properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 2 | Enhances antimicrobial potency |
| Chlorine at position 4 | Modulates CNS effects |
| Alkyl groups | Improve solubility and bioavailability |
The presence of halogen atoms appears to enhance both antimicrobial and anticancer activities by increasing lipophilicity and enabling better interaction with biological targets.
特性
CAS番号 |
62551-41-1 |
|---|---|
分子式 |
C15H10BrClN4OS |
分子量 |
409.7 g/mol |
IUPAC名 |
[4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol |
InChI |
InChI=1S/C15H10BrClN4OS/c16-11-5-9-14(8-3-1-2-4-10(8)17)18-6-12-19-20-13(7-22)21(12)15(9)23-11/h1-5,22H,6-7H2 |
InChIキー |
SCENUYIFDLIXIB-UHFFFAOYSA-N |
正規SMILES |
C1C2=NN=C(N2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















